2-Amino-6-fluoronicotinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-fluoropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,8,10)(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDVOJCILKALGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)N)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Classical and Modern Synthetic Routes for 2-Amino-6-fluoronicotinamide
The construction of the this compound core relies on the strategic introduction of amino and fluoro groups onto a pyridine (B92270) ring, a fundamental scaffold in medicinal chemistry.
Amination and Fluorination Strategies on Pyridine Scaffolds
The synthesis of fluorinated nicotinamides often involves multi-step sequences starting from readily available pyridine derivatives. A common approach begins with the appropriate hydroxypyridine, which can undergo nitration to introduce a nitro group. This nitro group can then be reduced to an amino group. The fluorine atom is typically introduced via a diazotization-fluorination sequence (Balz-Schiemann reaction) on an aminopyridine precursor or through nucleophilic aromatic substitution (SNAr) on an activated pyridine ring.
For instance, the synthesis of 2- and 6-fluoronicotinamides can be achieved from the corresponding aminonicotinamides. The process involves the diazotization of the amino group with nitrous acid to form a diazonium salt, which is then subjected to fluorination.
Key transformations in the synthesis of fluoronicotinamides often involve:
| Transformation | Reagents and Conditions | Precursor | Product |
| Nitration | H₂SO₄, HNO₃ | Pyridine derivative | Nitropyridine derivative |
| Reduction | H₂, Pd/C or SnCl₂, HCl | Nitropyridine derivative | Aminopyridine derivative |
| Diazotization-Fluorination | HBF₄, NaNO₂ then heat | Aminopyridine derivative | Fluoropyridine derivative |
| Nucleophilic Aromatic Substitution | KF, high temperature, aprotic solvent | Activated halopyridine | Fluoropyridine derivative |
These classical methods, while effective, can sometimes be limited by harsh reaction conditions and modest yields. Modern approaches often focus on developing milder and more efficient catalytic systems for the introduction of both amino and fluoro groups.
Stereoselective Synthesis Approaches for Chiral Analogs
The development of chiral analogs of this compound is of significant interest for exploring structure-activity relationships in various biological systems. Achieving stereoselectivity in the synthesis of such compounds often involves the use of chiral auxiliaries, catalysts, or starting materials.
While specific literature on the stereoselective synthesis of this compound analogs is not abundant, general strategies for the asymmetric synthesis of functionalized pyridines and fluorinated amino acids can be adapted. These approaches include:
Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids, can be employed to catalyze enantioselective reactions, including conjugate additions to introduce functionality in a stereocontrolled manner.
Transition Metal Catalysis: Chiral transition metal complexes, for example, those based on iridium or rhodium, can catalyze asymmetric hydrogenations or other transformations to create chiral centers.
Enzymatic Resolutions: Enzymes can be used to selectively resolve racemic mixtures of intermediates or final products, providing access to enantiopure compounds.
Chiral Pool Synthesis: Starting from readily available chiral natural products, such as amino acids or sugars, can provide a scaffold with pre-existing stereocenters.
For example, the enantioselective synthesis of functionalized tetrahydropyridines has been achieved through iridium-catalyzed formal [5+1] annulation. Such strategies could potentially be adapted to construct chiral precursors for this compound analogs.
Radiosynthesis of this compound-Based Radiotracers
The incorporation of the positron-emitting radionuclide fluorine-18 (B77423) ([¹⁸F]) into the this compound scaffold is a key step in developing PET radiotracers. The short half-life of [¹⁸F] (approximately 110 minutes) necessitates rapid and efficient radiosynthetic methods.
Development of Precursors for Radiofluorination (e.g., utilizing halo-nicotinamide precursors)
The successful radiosynthesis of [¹⁸F]this compound relies heavily on the design and availability of suitable precursors. These precursors must be stable under storage conditions and reactive enough to undergo rapid radiofluorination. Common strategies for precursor development involve introducing a good leaving group at the 6-position of the nicotinamide (B372718) ring, which can be readily displaced by [¹⁸F]fluoride.
Examples of precursor strategies include:
Halogenated Precursors: Chloro-, bromo-, or iodo-substituted nicotinamides serve as effective precursors for nucleophilic radiofluorination. For instance, 6-chloro-2-aminonicotinamide can be used as a precursor where the chlorine atom is displaced by [¹⁸F]fluoride.
Nitro Precursors: A nitro group at the 6-position can also act as a leaving group for aromatic nucleophilic substitution with [¹⁸F]fluoride, particularly when the pyridine ring is activated.
Diaryliodonium Salts: These hypervalent iodine compounds are highly reactive precursors for radiofluorination and can often be fluorinated under mild conditions. Anisyl(2-bromopyridinyl)iodonium triflate has been used for the radiosynthesis of 2-amino-5-[¹⁸F]fluoropyridines, a strategy that could be adapted.
Boronic Esters: Pinacol boronate esters are versatile precursors that can undergo copper-mediated radiofluorination.
Nucleophilic Substitution Reactions for [¹⁸F]Fluorine Incorporation
The most common method for introducing [¹⁸F] into aromatic systems is through nucleophilic aromatic substitution (SNAr). This reaction involves the attack of the nucleophilic [¹⁸F]fluoride ion on an electron-deficient aromatic ring, leading to the displacement of a leaving group.
The efficiency of the SNAr reaction is influenced by several factors:
| Factor | Description |
| Leaving Group | The nature of the leaving group is critical. Good leaving groups for SNAr on pyridine rings include halides (Cl, Br, I) and nitro groups. |
| Solvent | Aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are typically used to enhance the nucleophilicity of the [¹⁸F]fluoride. |
| Temperature | Elevated temperatures are often required to drive the reaction to completion within the short timeframe imposed by the radionuclide's half-life. |
| Phase-Transfer Catalyst | Cryptands like Kryptofix 2.2.2 (K₂₂₂) are commonly used to chelate the counter-ion of the [¹⁸F]fluoride salt (e.g., K⁺), thereby increasing the reactivity of the "naked" fluoride (B91410) anion. |
A typical radiofluorination procedure involves the reaction of the precursor with K[¹⁸F]F/K₂₂₂ complex in a suitable solvent at high temperature. Following the reaction, the desired [¹⁸F]-labeled product is purified, typically using high-performance liquid chromatography (HPLC).
Automated Radiosynthesis Protocols and Optimization
To ensure reproducible and high-yield production of [¹⁸F]-labeled radiotracers for clinical applications, automated radiosynthesis modules are employed. These automated systems perform the entire radiosynthesis process, from the trapping of [¹⁸F]fluoride to the final formulation of the radiotracer, in a shielded environment ("hot cell").
The development of an automated protocol for [¹⁸F]this compound would involve:
Trapping of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride solution from the cyclotron is trapped on an anion-exchange cartridge.
Elution and Drying: The [¹⁸F]fluoride is eluted from the cartridge with a solution of a phase-transfer catalyst (e.g., K₂₂₂/K₂CO₃) into the reaction vessel, followed by azeotropic drying with acetonitrile.
Radiofluorination Reaction: The precursor, dissolved in a suitable solvent, is added to the dried [¹⁸F]fluoride, and the reaction mixture is heated.
Purification: The crude reaction mixture is purified using semi-preparative HPLC to isolate the [¹⁸F]-labeled product.
Formulation: The purified product is formulated in a physiologically compatible solution for injection.
Optimization of automated radiosynthesis involves fine-tuning parameters such as reaction time, temperature, precursor concentration, and purification methods to maximize the radiochemical yield and specific activity of the final product. For example, the radiosynthesis of [¹⁸F]MEL050, a fluoronicotinamide analog, was automated using a GE FXFN module, achieving good radiochemical yields and high purity.
Chemical Derivatization and Functionalization Strategies
The this compound core structure offers multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties. These modifications can be strategically implemented at the amide moiety, the amino group, or the pyridine ring to enhance biological activity, improve pharmacokinetic properties, or attach functional groups for specific applications like imaging or drug delivery.
The amide group (-CONH₂) of this compound is a prime target for derivatization to create N-substituted analogs. This is a common strategy to alter the compound's lipophilicity, cell permeability, and biological target affinity. The synthesis of these derivatives typically begins with the corresponding 6-fluoronicotinic acid.
The general synthetic route involves converting the carboxylic acid of 6-fluoronicotinic acid into a more reactive species, such as an acid chloride, often by using reagents like thionyl chloride (SOCl₂). mdpi.com This activated intermediate is then reacted with a selected primary or secondary amine in the presence of a base to form the desired N-substituted amide bond. mdpi.com This method was employed in the synthesis of the melanoma imaging agent N-(4-((2-(diethylamino)ethyl)carbamoyl)-3-methoxyphenyl)-6-fluoronicotinamide, demonstrating the utility of this approach. mdpi.com
The 2-amino group provides another handle for functionalization. As a typical aromatic amine, it can undergo a variety of reactions, including acylation to form amides, alkylation, and reactions with aldehydes or ketones to form imines. researchgate.net For instance, the amino group can be acylated by reacting it with an acid chloride or anhydride.
Further substitution on the pyridine ring of this compound is also possible, although the regioselectivity of such reactions is governed by the directing effects of the existing substituents. The 2-amino group is an activating, ortho-, para-directing group, while the 6-fluoro and 3-carboxamide groups are deactivating, meta-directing groups. This electronic landscape influences the position of subsequent electrophilic or nucleophilic aromatic substitution reactions. The reaction of 2-fluoropyridines, in particular, is known to be faster in nucleophilic aromatic substitution (SNAr) reactions compared to their 2-chloropyridine (B119429) counterparts, a property that can be exploited for introducing new functionalities. nih.gov
A significant application of the derivatization strategies discussed is the creation of conjugates and molecular probes for biological imaging and diagnostics. nih.govmagtech.com.cn By combining the this compound scaffold with specific targeting moieties and reporter groups (e.g., radionuclides or fluorophores), researchers can design molecules for specific biological processes. nih.gov
The development of ¹⁸F-labeled nicotinamide derivatives for PET imaging of melanoma is a prime example. mdpi.com The nicotinamide core has an affinity for melanin (B1238610), a pigment often overproduced in melanoma cells. By modifying the amide group with a diethylaminoethyl chain and introducing ¹⁸F at the 6-position of the pyridine ring, a potent PET tracer, ¹⁸F-6-fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide (¹⁸F-MEL050), was created. mdpi.com This conjugate demonstrates high tumor uptake and retention in melanotic melanoma models, showcasing how targeted chemical modifications can transform a simple heterocyclic compound into a sophisticated diagnostic tool. mdpi.com This strategy highlights the potential for developing a variety of probes for different biological targets by altering the functional groups conjugated to the core nicotinamide structure. oncotarget.com
Structure Activity Relationship Sar and Scaffold Optimization
Systematic Elucidation of Structure-Activity Relationships
A systematic approach to understanding the SAR of 2-amino-6-fluoronicotinamide derivatives involves modifying specific parts of the molecule and assessing the resulting changes in biological effect.
The biological activity of nicotinamide (B372718) derivatives can be significantly influenced by the nature and position of substituents on the pyridine (B92270) ring. The strategic incorporation of a fluorine atom at the 6-position, as in this compound, is a key feature. Fluorine's high electronegativity and small size can alter the electronic properties of the pyridine ring and influence metabolic stability.
A hypothetical exploration of substituent variation on the this compound scaffold could involve modifications at the amino group and the carboxamide side chain. The table below illustrates potential modifications and their predicted impact based on general SAR principles for related compounds.
| Modification Site | Substituent | Predicted Impact on Activity/Selectivity |
| 2-Amino Group | Alkylation (e.g., -NHCH₃) | May alter hydrogen bonding capacity and steric profile, potentially affecting target engagement. |
| 2-Amino Group | Acylation (e.g., -NHC(O)CH₃) | Could serve as a prodrug strategy or modulate solubility and cell permeability. |
| Carboxamide Nitrogen | Substitution with alkyl or aryl groups | Can influence the orientation of the side chain and introduce new interactions with the target protein. |
| Pyridine Ring | Additional substitution | Introduction of other small groups could fine-tune electronic properties and steric bulk. |
This table is illustrative and based on general principles of medicinal chemistry.
The spatial arrangement of functional groups, including positional isomerism and stereochemistry, plays a pivotal role in the biological activity of drug molecules. For this compound, the relative positions of the amino, fluoro, and carboxamide groups on the nicotinamide core are critical. Shifting the fluorine atom to other positions on the pyridine ring would likely result in significant changes in activity by altering the molecule's electronic distribution and interaction with the target.
While this compound itself is achiral, the introduction of chiral centers through substituent modification would necessitate the investigation of stereoisomers. The differential activity of enantiomers is a well-established principle in pharmacology, where one enantiomer often exhibits significantly higher potency than the other due to specific three-dimensional interactions with the biological target.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For a series of this compound analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed to build predictive models.
These models generate 3D contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For example, a QSAR study on 2,4-disubstituted 6-fluoroquinolines developed a robust model relating their chemical structures to antiplasmodial activities, providing insights for designing novel analogs nih.gov. Such an approach for this compound derivatives would involve synthesizing a training set of compounds, measuring their biological activity, and then using computational software to derive the QSAR model.
The general steps in a QSAR study for this compound analogs would be:
| Step | Description |
| 1. Data Set Selection | A series of structurally diverse this compound analogs with experimentally determined biological activities is compiled. |
| 2. Molecular Modeling and Alignment | 3D structures of the molecules are generated and aligned based on a common scaffold. |
| 3. Descriptor Calculation | Physicochemical properties (descriptors) such as steric, electrostatic, and hydrophobic fields are calculated for each molecule. |
| 4. Model Generation | Statistical methods are used to generate a mathematical equation that correlates the descriptors with the biological activity. |
| 5. Model Validation | The predictive power of the QSAR model is assessed using internal and external validation techniques. |
This table outlines the general workflow of a QSAR study.
Design Principles for Novel this compound Analogs
The insights gained from SAR and QSAR studies can be applied to the rational design of novel analogs with improved properties.
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of enhancing the desired biological activity or improving pharmacokinetic properties. For the this compound core, various bioisosteric replacements could be considered.
For example, the carboxamide group could be replaced by other hydrogen bond accepting moieties such as a 1,2,4-oxadiazole (B8745197), which has been successfully used as an amide bioisostere to improve resistance to hydrolysis researchgate.net. Similarly, the pyridine ring itself could be replaced by other heteroaromatic systems like pyrimidine (B1678525) or pyrazine (B50134) to explore different electronic and steric profiles. A recent study demonstrated the successful application of bioisosteric replacement in the design of novel nicotinamide derivatives, where replacing an azo bond with a 1,2,4-oxadiazole motif led to a significant increase in fungicidal activity acs.orgnih.gov.
The following table presents potential bioisosteric replacements for different moieties of this compound:
| Original Moiety | Potential Bioisostere | Rationale |
| Carboxamide (-CONH₂) | Tetrazole, 1,2,4-Oxadiazole | Mimics the hydrogen bonding and electronic properties of the amide group while potentially improving metabolic stability. |
| Pyridine Ring | Pyrimidine, Pyridazine, Thiazole | Alters the heterocyclic core to modulate target interactions and physicochemical properties. |
| Amino Group (-NH₂) | Hydroxyl (-OH), Methylamino (-NHCH₃) | Explores changes in hydrogen bonding capacity and steric bulk. |
This table provides hypothetical bioisosteric replacements based on established medicinal chemistry principles.
Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds that retain the biological activity of a known active molecule. This approach is valuable for identifying new intellectual property and improving drug-like properties. For this compound, a scaffold hopping approach could identify entirely new core structures that maintain the key pharmacophoric features required for activity. For instance, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine core to a pyrazole (B372694) core in the discovery of potent kinase inhibitors nih.gov.
Fragment-based design is another powerful strategy where small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. The 2-aminopyridine (B139424) core is a common fragment in kinase inhibitors, capable of forming key hydrogen bonds with the hinge region of the kinase domain. A fragment library based on the 3-aminopyridin-2-one scaffold, which is structurally related to the aminopyridine core, has been used to identify inhibitors for mitotic kinases nih.gov. A similar approach could be applied by considering the this compound scaffold as a starting fragment and exploring how different substitutions or elaborations affect binding to a specific target.
These design strategies, guided by SAR and computational modeling, provide a rational framework for the optimization of this compound as a lead compound for the development of new therapeutic agents.
Library Synthesis and Combinatorial Chemistry for Derivative Discovery
The exploration of a lead compound's therapeutic potential heavily relies on the systematic synthesis and evaluation of its derivatives. Library synthesis and combinatorial chemistry are powerful strategies to efficiently generate a large number of structurally related compounds, enabling a thorough investigation of the structure-activity relationship (SAR). nih.govbohrium.com In the context of the 2-aminonicotinamide scaffold, these techniques are employed to rapidly create a diverse collection of analogs, allowing researchers to identify key structural modifications that enhance potency, selectivity, and other pharmacological properties.
The process often involves a core scaffold, such as 2-aminonicotinamide, and a variety of building blocks that can be systematically attached at different positions. nih.gov Research into related scaffolds, for instance, has led to the design and synthesis of novel 2-aminonicotinamide derivatives to explore their potential as antifungal agents. nih.gov In one such study, a series of derivatives were synthesized based on the structures of known fungal glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis inhibitors. nih.gov This approach involves creating a library where different substituents are introduced to probe their effect on biological activity.
The findings from screening these libraries provide crucial data for understanding SAR. For example, the evaluation of a library of 2-aminonicotinamide derivatives against various fungal strains revealed that specific substitutions significantly impacted antifungal potency. nih.gov Compounds featuring a fluorophenylamino group demonstrated excellent activity against Candida albicans, including fluconazole-resistant strains, and other pathogenic fungi. nih.gov This highlights how combinatorial approaches can quickly identify promising candidates from a large pool of related molecules.
Below is a data table summarizing the in vitro antifungal activity of selected 2-aminonicotinamide derivatives from a synthesized library.
| Compound ID | R Group (Substitution on N-methyl of the nicotinamide) | Target Organism | MIC₈₀ (µg/mL) |
| 11g | 5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl | Candida albicans | 0.0313 |
| 11g | 5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl | Cryptococcus neoformans | 0.0313 - 2.0 |
| 11h | 5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl | Candida albicans | 0.0313 |
| 11h | 5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl | Candida parapsilosis | 0.0313 - 2.0 |
| 11h | 5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl | Candida glabrata | 0.0313 - 2.0 |
Data sourced from a study on novel 2-aminonicotinamide derivatives as antifungal agents. nih.gov
This systematic approach of generating and screening libraries is fundamental to optimizing the this compound scaffold for various therapeutic targets.
Pharmacophore Modeling and Ligand-Based Drug Design Initiatives
In the absence of a three-dimensional crystal structure of the biological target, ligand-based drug design (LBDD) provides a powerful alternative for the discovery and development of new inhibitors. nih.govtemple.edu This approach relies on the principle that molecules with similar structures and properties are likely to exhibit similar biological activities. temple.edu Pharmacophore modeling is a cornerstone of LBDD, focusing on identifying the essential steric and electronic features of a set of active ligands that are required for binding to a specific target. nih.gov
A pharmacophore represents the spatial arrangement of key molecular features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and charged groups, that are critical for biological activity. pharmacophorejournal.com For a series of active derivatives of this compound, a pharmacophore model could be generated by aligning the low-energy conformations of these molecules and identifying the common features responsible for their interaction with the target. researchgate.net
The process of developing a pharmacophore model involves several steps:
Selection of a training set: A group of molecules with known biological activities against the target of interest is chosen.
Conformational analysis: The possible 3D shapes (conformations) of each molecule in the training set are generated.
Feature identification: Chemical features common to the active molecules are identified.
Model generation and validation: A hypothesis of the spatial arrangement of these features is generated and then validated using a test set of molecules (compounds not used in model generation) to assess its predictive power. researchgate.netnih.gov
Once a statistically robust pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of chemical compounds (such as the ZINC database) to identify novel molecules that possess the key pharmacophoric features. nih.govplos.org These "hits" can then be synthesized and tested experimentally, providing a rapid and cost-effective method for discovering new lead compounds with potentially different chemical scaffolds but similar biological activity.
The table below illustrates a hypothetical pharmacophore model derived from a series of active 2-aminonicotinamide analogs.
| Pharmacophore Feature | Description | Importance for Activity |
| Hydrogen Bond Acceptor 1 | The nitrogen atom in the pyridine ring. | High |
| Hydrogen Bond Donor 1 | The amino group at the 2-position. | High |
| Aromatic Ring 1 | The fluorinated pyridine ring. | High |
| Hydrogen Bond Acceptor 2 | The carbonyl oxygen of the amide group. | Medium |
| Hydrophobic Region 1 | Variable substituent region on the amide nitrogen. | Varies with target |
These ligand-based initiatives are crucial for advancing compounds like this compound by expanding the chemical space of potential binders and identifying novel derivatives for further optimization.
Mechanistic Investigations and Molecular Interaction Studies
Identification and Characterization of Biological Targets
Scientific investigation into the precise biological targets of 2-Amino-6-fluoronicotinamide is an ongoing area of research. While definitive interactions have yet to be fully elucidated, several hypotheses based on its chemical structure and the behavior of similar compounds guide current studies.
Direct experimental studies detailing the specific binding affinity and interaction of this compound with melanin (B1238610) are not extensively documented in current literature. However, the principles of drug-melanin interactions allow for a theoretical assessment of its potential behavior. Melanin is an anionic polymer found in pigmented tissues, such as the skin and parts of the eye, and is known to bind a wide variety of small molecule drugs wuxiapptec.comuef.fi. This binding can create a drug reservoir, leading to prolonged retention and a sustained local effect, a principle that is being explored for developing long-acting ocular drugs wuxiapptec.comnih.gov.
The interaction is influenced by a compound's physicochemical properties. Drugs with high melanin affinity often possess specific structural characteristics. While the precise binding mechanism is complex, it is understood to involve ionic interactions, van der Waals forces, and charge-transfer interactions nih.gov. The capacity for this compound to engage in such binding would depend on factors like its basicity and lipophilicity at physiological pH. In vitro melanin binding assays serve as a crucial prescreening tool to predict a drug's distribution to melanin-rich tissues criver.com.
| Characteristic | Influence on Melanin Binding | Rationale |
|---|---|---|
| Basicity (Positive Charge) | Increases Binding Affinity | Melanin is an anionic (negatively charged) polymer; basic compounds that are protonated at physiological pH engage in strong ionic interactions. |
| Lipophilicity | Generally Increases Binding | Hydrophobic interactions contribute to the overall binding energy. |
| Planar Aromatic Structures | Enhances Binding | Allows for stacking interactions and charge-transfer complexes with melanin's indole (B1671886) rings. |
| Small Molecular Weight | Favors Binding | Most known melanin-binding drugs are small molecules, which can more easily access binding sites within the polymer matrix wuxiapptec.com. |
There is currently no direct evidence to suggest that this compound is an inhibitor or modulator of the melanin biosynthesis pathway. This pathway, known as melanogenesis, is a complex enzymatic cascade responsible for the production of melanin pigments within melanosomes nih.govresearchgate.net.
The process begins with the amino acid L-tyrosine. The key rate-limiting step is the oxidation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and its subsequent oxidation to dopaquinone (B1195961), both catalyzed by the enzyme tyrosinase nih.govyoutube.com. From dopaquinone, the pathway diverges. In the absence of thiol compounds, a series of reactions leads to the formation of black-brown eumelanin (B1172464) researchgate.netresearchgate.net. In the presence of cysteine or glutathione, dopaquinone is converted into cysteinyldopa, which ultimately polymerizes into reddish-yellow pheomelanin nih.govresearchgate.net. Numerous compounds, including amino acids and peptides, can influence this pathway by acting as substrates, inhibitors of key enzymes like tyrosinase, or modulators of receptors on melanocytes nih.gov. However, any potential role of this compound in this process remains to be investigated.
The affinity of this compound for sigma receptors has not been specifically reported. Sigma receptors are a unique class of intracellular proteins, subdivided into sigma-1 (σ1) and sigma-2 (σ2) subtypes, which are distinct from other mammalian proteins and are targets for therapeutic drug development sigmaaldrich.comfrontiersin.org. They possess different molecular weights and pharmacological profiles sigmaaldrich.com.
The σ1 receptor is understood to be a molecular chaperone located at the mitochondria-associated endoplasmic reticulum membrane, involved in regulating calcium signaling and proteostasis frontiersin.org. The σ2 receptor, encoded by the TMEM97 gene, is also an endoplasmic reticulum resident protein implicated in cholesterol transport and cellular signaling mdpi.com. Both receptor subtypes are of significant interest in pharmacology. They are involved in a variety of central nervous system functions, and ligands targeting them are being investigated for neuropsychiatric disorders, neurodegenerative diseases, and depression sigmaaldrich.comfrontiersin.org. Notably, σ2 receptors are found at high densities in proliferating tumor cells, making them a potential target for anti-cancer agents sigmaaldrich.com. The structural requirements for ligand binding to sigma receptors are specific, and whether this compound fits the pharmacophore for either subtype is undetermined.
| Feature | Sigma-1 (σ1) Receptor | Sigma-2 (σ2) Receptor |
|---|---|---|
| Molecular Weight | ~25 kDa sigmaaldrich.com | ~18-21 kDa sigmaaldrich.com |
| Primary Location | Mitochondria-Associated ER Membrane (MAM) researchgate.net | Endoplasmic Reticulum (ER) researchgate.net |
| Key Functions | Molecular chaperone, regulation of ion channels, calcium signaling frontiersin.org | Cholesterol homeostasis, cell proliferation, neuronal signaling mdpi.com |
| Therapeutic Interest | Neuroprotection, depression, amnesia, psychiatric disorders sigmaaldrich.comfrontiersin.org | Anti-cancer agents, motor side effects of antipsychotics sigmaaldrich.com |
The exploration of pharmacology is continuously focused on identifying novel biological targets for new and existing chemical entities to develop innovative therapeutic strategies frontiersin.org. The biological activity of any compound is dictated by its ability to interact with specific macromolecules, and these interactions depend on the molecule's three-dimensional structure, electronic properties, and the functional groups it possesses mdpi.com. Currently, specific novel enzyme or receptor interactions for this compound have not been identified in the available scientific literature. Future screening and molecular modeling studies would be required to uncover any unique biological targets.
Analysis of Molecular Recognition and Binding Modes
While specific co-crystal structures or detailed binding studies for this compound with a biological target are not available, its molecular structure provides a basis for predicting its potential interaction profile within a protein binding pocket.
The binding of a ligand to a protein is governed by a combination of non-covalent interactions. The functional groups present in this compound suggest it can participate in several key types of interactions that stabilize a protein-ligand complex.
Hydrogen Bonding: This is expected to be a dominant interaction for this molecule. The primary amino group (-NH2) and the amide group (-CONH2) contain N-H bonds that can act as hydrogen bond donors. The oxygen of the amide carbonyl, the nitrogen of the amino group, and the nitrogen atom in the pyridine (B92270) ring can all serve as hydrogen bond acceptors. Furthermore, the fluorine atom, due to its high electronegativity, can function as a weak hydrogen bond acceptor nih.gov. These interactions with amino acid residues like asparagine, glutamine, serine, or with the peptide backbone are crucial for binding specificity and affinity rsc.orgresearchgate.net.
Hydrophobic and Aromatic Interactions: The 6-fluoropyridine ring is an aromatic system that can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and phenylalanine in a binding site nih.govnih.gov. Additionally, the aromatic ring can participate in π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan nih.gov. Aromatic interactions are known to be significant contributors to binding affinity rsc.orgiucc.ac.il. The interplay between these forces ultimately determines the molecule's recognition and binding mode at a specific biological target researchgate.net.
| Functional Group | Potential Interaction Type(s) | Role in Interaction |
|---|---|---|
| Amino Group (-NH₂) | Hydrogen Bonding | Donor (N-H), Acceptor (N) |
| Fluorine Atom (-F) | Hydrogen Bonding (weak), Hydrophobic | Acceptor |
| Pyridine Ring | Hydrophobic, π-π Stacking, Hydrogen Bonding | Aromatic stacking, H-bond acceptor (ring Nitrogen) |
| Amide Group (-CONH₂) | Hydrogen Bonding | Donor (N-H), Acceptor (C=O) |
Conformational Dynamics and Binding Site Accessibility
The interaction of a ligand with its biological target is fundamentally governed by its three-dimensional shape and flexibility, a concept known as conformational dynamics. For a molecule like this compound, the ability to adopt a specific conformation is crucial for accessing and fitting into the binding site of a protein. The presence and position of substituents on the pyridine ring, such as the amino and fluoro groups, play a significant role in determining the molecule's preferred spatial arrangement.
Research into related fluorinated heterocyclic compounds, such as fluorinated piperidines, reveals that fluorine substitution can introduce complex stereoelectronic effects. These effects, including charge-dipole interactions, hyperconjugation, and dipole minimization, can override simple steric considerations, leading to conformational preferences that might not be intuitively obvious. For instance, in some fluorinated cyclohexanes, a fluorine atom may preferentially occupy an axial position over the sterically less hindered equatorial position due to stabilizing electrostatic and hyperconjugative interactions. researchgate.net This principle highlights that the fluorine atom in this compound likely has a profound influence on the molecule's rotational barriers and the orientation of the carboxamide group, which in turn dictates how the molecule presents itself to a binding site. The accessibility of the binding site is thus a two-way relationship: the protein's binding pocket must be open, and the ligand must adopt a suitable conformation to enter and bind effectively.
| Steric Repulsion | The repulsive force between electron clouds of nearby atoms. | The size of the fluorine and amino groups influences the allowable conformations, preventing steric clashes within the molecule and with the binding site. researchgate.net |
Ligand Efficiency and Binding Energy Contributions
Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a molecule binds to its target, relative to its size (typically measured by the number of non-hydrogen atoms). It provides a way to compare the "quality" of binding interactions across different compounds. The binding affinity of a ligand is determined by the sum of all intermolecular interactions between the ligand and the protein, which constitutes the total binding free energy.
The binding energy is a combination of enthalpic and entropic contributions. Key interactions that contribute to a favorable binding enthalpy include:
Hydrogen Bonds: The amino group and the amide group of this compound are capable of acting as hydrogen bond donors and acceptors, forming strong, directional interactions with protein residues.
Van der Waals Forces: These are non-specific attractive forces that occur between the molecule and the protein when they are in close proximity.
Intracellular Trafficking and Distribution Mechanisms
For a compound to be biologically active, it must reach its intracellular target. This involves crossing the cell membrane and distribution within the cellular environment. The physicochemical properties of this compound, such as its polarity, size, and hydrogen bonding capacity, dictate the mechanisms by which it is transported. Small molecules can enter cells via passive diffusion, facilitated diffusion, or active transport.
Studies on nicotinamide (B372718), the parent compound, show that its cellular uptake is not merely a passive process but can be saturable, suggesting the involvement of specific transporters. nih.gov Once inside the cell, nicotinamide is rapidly converted into Nicotinamide Adenine (B156593) Dinucleotide (NAD). nih.gov Research on a structurally related radiolabeled compound, N-(2-(diethylamino)ethyl)-6-[18F]fluoronicotinamide, demonstrated its ability to be transported into cells and accumulate selectively in melanoma tumors. nih.gov High-performance liquid chromatography (HPLC) analysis confirmed that over 90% of the radioactivity in the tumor represented the intact parent compound two hours after injection, indicating that the molecule is stable enough to be distributed through the body and taken up by target tissues. nih.gov This suggests that fluoronicotinamide derivatives can be designed to achieve effective cellular uptake and specific tissue distribution. nih.govnih.gov
Biotransformation Pathways and Metabolite Identification
Biotransformation is the process by which the body metabolically alters foreign compounds (xenobiotics), typically to facilitate their excretion. This process usually occurs in two phases. Phase I reactions introduce or expose functional groups (e.g., hydroxylation, oxidation), while Phase II reactions conjugate the modified compound with endogenous molecules (e.g., glucuronic acid) to increase water solubility.
The metabolism of this compound would likely involve enzymes from the Cytochrome P450 (P450) superfamily, which are key players in Phase I metabolism. nih.gov Studies on the biotransformation of other fluorinated phenyl pyridine compounds using fungal models, which are often predictive of mammalian metabolism, have shown that hydroxylation is a common metabolic pathway. nih.gov Crucially, the position of the fluorine atom can significantly influence the metabolic fate of the molecule. For instance, fluorine substitution at a site that is normally hydroxylated can block this metabolic pathway, potentially increasing the compound's metabolic stability and half-life. nih.gov
Nicotinamide and its derivatives are central to cellular metabolism, primarily serving as precursors for the coenzymes NAD and Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP). researchgate.netwikipedia.org It is plausible that this compound could interact with enzymes in the NAD salvage pathway. nih.govnih.gov However, the amino and fluoro substituents may alter its recognition by these enzymes, potentially leading to alternative metabolic routes or causing it to act as an inhibitor of these pathways, as has been observed with the related compound 6-aminonicotinamide. nih.gov
Table 2: Potential Biotransformation Fates of this compound
| Metabolic Process | Description | Potential Outcome |
|---|---|---|
| Phase I Oxidation | Introduction of a hydroxyl (-OH) group onto the pyridine ring, catalyzed by P450 enzymes. nih.gov | Formation of hydroxylated metabolites. The fluorine atom may block hydroxylation at the 6-position. nih.gov |
| Interaction with NAD Pathway | The molecule may be recognized by enzymes that process nicotinamide. nih.govnih.gov | Could potentially be converted into an analogue of NAD or could inhibit the pathway. |
| Phase II Conjugation | Attachment of a polar molecule, such as glucuronic acid, to the amino group or a newly introduced hydroxyl group. | Increased water solubility of the compound, facilitating its excretion from the body. |
| No Metabolism | The compound may be resistant to metabolic enzymes. | Excretion of the compound in its intact, unchanged form. Studies on a related compound showed high stability in vivo. nih.gov |
Preclinical Research Applications and Model Systems
In Vitro Cellular and Subcellular Studies
In vitro studies are fundamental in determining the cellular and molecular interactions of a compound. For 2-Amino-6-fluoronicotinamide and its derivatives, these studies provide initial insights into its potential as a therapeutic agent.
Cellular Uptake and Internalization Kinetics in Cell Lines (e.g., melanoma cells, other relevant cell models)
The ability of a compound to penetrate cell membranes and accumulate within cells is a critical determinant of its pharmacological activity. Studies on fluorinated nicotinamide (B372718) derivatives have shown significant uptake in specific cancer cell lines, particularly melanoma.
Research on a closely related compound, N-(2-(Diethylamino)ethyl)-6-[¹⁸F]fluoronicotinamide, has demonstrated high and selective uptake in murine B16F0 melanoma cells. This uptake is believed to be associated with melanin (B1238610) binding nih.govnih.gov. In vitro cellular uptake studies of another derivative, ¹³¹I-iodofluoronicotiamide benzamide (B126) (¹³¹I-IFNABZA), revealed that its accumulation in melanotic B16F10 cells was 4.6-fold higher than in amelanotic A375 cells after a 2-hour incubation period mdpi.com. This suggests a degree of selectivity for melanin-containing cells.
The kinetics of uptake for these related compounds are rapid. For instance, the binding of ¹³¹I-IFNABZA to melanin suspension reached 98% within the initial 30 minutes of incubation and remained at this high level for up to 2 hours mdpi.com. Similarly, the bound ratios of ¹⁸F-FNABZA to melanin reached a plateau within the first 30 minutes of incubation nih.gov.
Interactive Data Table: Cellular Uptake of Fluoronicotinamide Derivatives
| Compound | Cell Line | Fold Increase in Uptake (Melanotic vs. Amelanotic) | Incubation Time (hours) |
| ¹³¹I-IFNABZA | B16F10 vs. A375 | 4.6 | 2 |
| ¹³¹I-IFPABZA | B16F10 vs. A375 | 1.6 | 2 |
Note: This data is for related fluoronicotinamide derivatives and is presented as a proxy for the potential behavior of this compound.
Radioligand Binding Assays for Receptor/Target Affinity
Radioligand binding assays are the industry standard for quantifying the affinity of a compound for a specific receptor or target molecule. In the context of fluoronicotinamide derivatives, melanin has been identified as a primary target, particularly in melanoma cells nih.govmdpi.com.
Studies on radioiodinated and radiofluorinated nicotinamide-benzamide derivatives have demonstrated a high binding affinity for melanin mdpi.comnih.govnih.gov. In vitro binding assays showed that over 98% of the radioactivity from ¹³¹I-IFNABZA bound to melanin at concentrations ranging from 3 to 200 ppm mdpi.com. The binding is also dependent on the concentration of melanin, with the percentage of bound radiotracer increasing with higher melanin concentrations nih.gov.
Interactive Data Table: Melanin Binding Affinity of Fluoronicotinamide Derivatives
| Compound | Melanin Concentration (ppm) | Percent Bound | Incubation Time (hours) |
| ¹³¹I-IFNABZA | 3 - 200 | >98% | 1 |
| ¹³¹I-IFPABZA | 3 - 200 | >98% | 1 |
| ¹⁸F-FNABZA | 200 | >80% | 1 |
| ¹⁸F-FPABZA | 200 | >80% | 1 |
Note: This data is for related fluoronicotinamide derivatives and is presented to illustrate the potential melanin-binding properties of this compound.
While direct receptor binding assays for this compound are not extensively reported in the public domain, the strong melanin-binding characteristics of its analogs suggest this as a key interaction.
Enzyme Inhibition and Activation Profiling
The structural similarity of this compound to nicotinamide, a vital component of the coenzyme NAD+, suggests that it may interact with enzymes involved in NAD+ metabolism. One such enzyme is Nicotinamide N-methyltransferase (NNMT), which is overexpressed in several cancers and is considered a therapeutic target nih.govrsc.org. Fluorinated analogs of nicotinamide could potentially act as inhibitors of NNMT.
Cellular Specificity and Selectivity Assays
A critical aspect of preclinical research is to determine a compound's selectivity for cancer cells over healthy cells. Research on nicotinamide-based diamide (B1670390) derivatives has shown some level of selective cytotoxicity. For instance, certain derivatives exhibited greater cytotoxic effects on the NCI-H460 lung cancer cell line compared to the non-cancerous HL-7702 and MDCK cell lines nih.gov. Some compounds also showed selective cytotoxicity for the A549 lung cancer cell line nih.govscispace.com.
The high uptake of fluoronicotinamide derivatives in melanin-producing melanoma cells also points towards a degree of cellular selectivity mdpi.comnih.gov. This selectivity is likely driven by the compound's affinity for melanin. Further assays would be necessary to establish a comprehensive cellular specificity and selectivity profile for this compound across a broader range of cancer and normal cell lines.
Metabolic Stability in Cell Culture Systems
The metabolic stability of a compound is a key parameter that influences its in vivo half-life and bioavailability. In vitro metabolic stability is typically assessed using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism researchgate.netresearchgate.netspringernature.comnuvisan.comwuxiapptec.com.
While specific metabolic stability data for this compound is not available in the reviewed literature, the general procedures for such assays are well-established. These assays involve incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time. The primary metabolic pathways for nicotinamide and its derivatives often involve enzymes such as Nicotinamide N-methyltransferase (NNMT) nih.govresearchgate.net. The introduction of a fluorine atom can influence metabolic stability, often by blocking sites of metabolism or altering the electronic properties of the molecule.
In Vivo Animal Model Investigations
In vivo studies in animal models are essential for understanding the systemic effects, biodistribution, and efficacy of a potential drug candidate. For fluoronicotinamide derivatives, melanoma-bearing mouse models have been instrumental.
Biodistribution studies with ¹³¹I-IFNABZA in B16F10 melanoma-bearing mice have shown a higher tumor-to-muscle ratio compared to a similar picolinamide (B142947) derivative nih.gov. Imaging studies confirmed that the uptake of these radiotracers was significant in melanotic tumors (B16F10) but marginal in amelanotic tumors (A375), further supporting the role of melanin in their in vivo targeting nih.gov.
Similarly, in vivo PET imaging with N-(2-(Diethylamino)ethyl)-6-[¹⁸F]fluoronicotinamide in mice with B16F0 melanotic tumors showed significant tumor uptake, with radioactivity levels reaching 9.4 ± 1.6 % of the injected dose per gram at 2 hours post-injection nih.gov. Conversely, in mice bearing A375 human amelanotic melanoma tumors, the tumor radioactivity levels were very low nih.gov. These findings underscore the potential of fluoronicotinamide scaffolds for the targeted delivery of imaging or therapeutic agents to melanin-positive tumors.
Biodistribution Studies in Preclinical Animal Models (e.g., murine xenograft models)
Biodistribution studies are fundamental to preclinical research, revealing how a compound and its metabolites distribute throughout the body over time. For agents derived from the this compound scaffold, such as PARP inhibitors, these studies are typically conducted in murine models bearing human tumor xenografts.
In a study using an ovarian cancer (A2780) xenograft tumor mouse model, the PARP inhibitor niraparib (B1663559), which incorporates a related nicotinamide structure, demonstrated high levels of tissue penetration and retention. ascopubs.org Following 5 days of oral dosing, niraparib showed significant accumulation in highly perfused organs like the lung, liver, and kidney, as well as in non-perfused tissues including the tumor, ovary, and pancreas. ascopubs.org Notably, in most tissues, the exposure was at least two times higher than in plasma at a steady state. ascopubs.org
Further comparative studies in mice with PC-3M-luc-C6 subcutaneous prostate cancer xenografts evaluated the tissue distribution of several PARP inhibitors. researchgate.net Samples were taken from various tissues over 24 hours after 5 days of oral dosing to determine drug concentrations via liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net These studies provide critical data on how modifications to the core structure influence distribution profiles, tissue penetration, and potential for off-target accumulation. For instance, the PARP inhibitor niraparib was found to have tumor exposure 3.3 times greater than its plasma exposure in xenograft models, a favorable characteristic for therapeutic efficacy. oncotarget.com
The table below summarizes findings from a comparative biodistribution study of various PARP inhibitors in tumor-bearing mice.
| Tissue | Niraparib | Olaparib (B1684210) | Rucaparib | Talazoparib |
| Tumor | High | Moderate | Moderate | Moderate |
| Brain | Moderate | Low | Low | Not Detected |
| Bone Marrow | High | Moderate | Moderate | Not Detected |
| Plasma | Moderate | High | High | Low |
| This table is a qualitative summary based on comparative tissue distribution data for different PARP inhibitors in preclinical models. researchgate.netoncotarget.com |
Small Animal Imaging Modalities (e.g., MicroPET/CT imaging)
Small animal imaging, particularly micro-positron emission tomography/computed tomography (MicroPET/CT), is a powerful modality for the non-invasive evaluation of compounds containing the this compound scaffold. This technique requires radiolabeling the compound, often with fluorine-18 (B77423) ([¹⁸F]), to create a radiotracer.
Radiolabeled agents such as [¹⁸F]FluorThanatrace ([¹⁸F]-FTT), a PARP inhibitor, have been synthesized and evaluated as potential PET biomarkers for cancer imaging. nih.govnih.gov Preclinical PET studies using [¹⁸F]-FTT have been conducted in murine models of breast cancer. nih.gov These imaging studies allow for the visualization of radiotracer accumulation in tumors and other tissues in a living animal, providing dynamic and quantitative data. nih.govmedicaljournalssweden.se
MicroPET/CT imaging confirmed high uptake and retention of a site-specifically ¹⁸F-labeled anti-HER2 single-domain antibody fragment (sdAb) in a BT474M1 xenograft tumor model, with minimal background activity except in the bladder, indicating renal clearance. researchgate.net This highlights the utility of ¹⁸F-labeling strategies for developing imaging agents. The development of various ¹⁸F-labeled amino acids for tumor PET/CT imaging underscores the importance of this imaging modality in oncology research. nih.gov
Assessment of Tumor Uptake and Retention in Disease Models
A critical aspect of preclinical evaluation is assessing the degree of a compound's uptake and its retention time within tumor tissue. High and prolonged tumor uptake is often a predictor of therapeutic efficacy or successful imaging contrast.
In vivo preclinical studies using [¹⁸F]-FTT revealed that the radiotracer's uptake was proportional to the expression levels of PARP-1 in solid tumors. nih.gov This finding was a key piece of evidence suggesting that [¹⁸F]-FTT can measure PARP-1 expression in vivo. nih.gov Studies in mice bearing patient-derived ovarian cancer xenografts further demonstrated that [¹⁸F]-FTT uptake was effectively blocked by the clinically used PARP inhibitor olaparib, confirming its specificity. nih.gov
Similarly, a comparative study of PARP inhibitors showed that niraparib achieves significantly higher tumor exposure compared to olaparib in xenograft mouse models. oncotarget.com After 35 days of treatment in an intracranial tumor model, niraparib resulted in a 62% tumor growth inhibition (TGI). oncotarget.com This favorable tumor uptake and retention are consistent with its efficacy in preclinical models. oncotarget.com
The table below presents data on tumor uptake for different PARP inhibitor-based imaging agents in preclinical xenograft models.
| Agent | Cancer Model | Key Finding |
| [¹⁸F]-FTT | MDA-MB-231 Breast Cancer Xenograft | Uptake paralleled PARP-1 expression levels. nih.gov |
| [¹⁸F]-FTT | Patient-Derived Ovarian Cancer Xenograft | High baseline tumor uptake, which was blockable by olaparib. nih.gov |
| Niraparib | Capan-1 Pancreatic Cancer Xenograft (Subcutaneous) | Resulted in 53% Tumor Growth Inhibition after 44 days. oncotarget.com |
| Olaparib | Capan-1 Pancreatic Cancer Xenograft (Subcutaneous) | Resulted in 27% Tumor Growth Inhibition after 44 days. oncotarget.com |
Comparative Evaluation with Established Preclinical Reference Agents
To validate the utility of a new agent, it is often compared against established reference compounds or by using blocking agents to confirm its mechanism of action.
In preclinical imaging studies with [¹⁸F]-FTT in mice with MDA-MB-231 triple-negative breast cancer xenografts, blocking studies were a key part of the evaluation. nih.gov The uptake of [¹⁸F]-FTT was significantly reduced when co-administered with olaparib, a potent PARP inhibitor. nih.gov In contrast, co-administration with iniparib, a compound initially thought to be a PARP inhibitor but later shown to lack inhibitory potency, had no effect on radiotracer uptake. nih.gov This comparative evaluation confirmed that [¹⁸F]-FTT accumulation in the tumor is specifically due to its interaction with PARP.
Pharmacokinetic studies have also directly compared different PARP inhibitors. For instance, niraparib demonstrated higher brain penetration compared to olaparib in orthotopic glioblastoma models. ascopubs.org At 2 hours post-dose, the mean drug concentration in the brain tumor was 24µM for niraparib versus 0.7µM for olaparib. ascopubs.org Another study also found that niraparib crosses the blood-brain barrier and shows good sustainability in the brain, whereas sustained brain exposure to olaparib was not observed in the same models. oncotarget.com
In Vivo Target Engagement and Pharmacodynamic Readouts
A significant application of imaging agents derived from the this compound structure is to confirm in vivo target engagement—that is, to verify that the drug is binding to its intended molecular target within the complex environment of a living organism. This provides a direct pharmacodynamic readout of the drug's action.
PET imaging studies with [¹⁸F]-FTT demonstrated the ability to measure target engagement of clinically used PARP inhibitors. nih.gov The reduction in [¹⁸F]-FTT uptake in tumors after treatment with olaparib provides a quantitative measure of PARP-1 occupancy by the therapeutic drug. nih.gov This is a crucial step in determining if a therapeutic dose is sufficient to inhibit the target, which can be a predictor of treatment efficacy. nih.govnih.gov
This approach allows researchers to link the pharmacokinetics of a drug (its concentration in tissues) with its pharmacodynamics (its effect on the target). nih.gov By quantifying changes in target engagement over time, these molecular probes offer insights into the duration of a drug's action and can help optimize dosing schedules in preclinical models before advancing to clinical trials. nih.gov
Computational and Theoretical Chemistry Studies
Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations provide valuable information about the distribution of electrons within a molecule, which is crucial for understanding its reactivity and properties.
For 2-Amino-6-fluoronicotinamide, DFT calculations, often employing functionals such as B3LYP with basis sets like 6-311++G(d,p), can be used to optimize the molecular geometry and determine various electronic properties. These calculations reveal the electron density distribution, identifying electron-rich and electron-deficient regions of the molecule. For instance, the nitrogen atoms of the amino group and the pyridine (B92270) ring, as well as the oxygen atom of the amide group, are expected to be electron-rich, while the fluorine atom can influence the electron distribution across the aromatic ring.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar molecules, as specific experimental or calculated data for this compound is not readily available in the cited literature.)
| Property | Calculated Value |
| Total Energy | Placeholder Value (e.g., -588 Hartrees) |
| Dipole Moment | Placeholder Value (e.g., 4.5 Debye) |
| Mulliken Atomic Charges | C2: +0.25, N(amino): -0.45, C6: +0.30, F: -0.35 |
Ab Initio Methods for Molecular Properties and Energetics
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of any experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to calculating molecular properties and energetics. nih.gov While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties.
For this compound, ab initio calculations can be employed to determine its conformational stability, bond lengths, bond angles, and torsional angles. These calculations can also predict the molecule's heat of formation and other thermodynamic properties. High-level ab initio calculations can provide benchmark data for validating less computationally expensive methods like DFT. nih.govnih.gov
Table 2: Illustrative Ab Initio Calculated Geometrical Parameters for this compound (Note: The following data is illustrative and based on typical values for similar molecules, as specific experimental or calculated data for this compound is not readily available in the cited literature.)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C2-N(amino) | 1.36 | C2-C3-C4 |
| C6-F | 1.35 | N1-C2-N(amino) |
| C3-C(amide) | 1.50 | C5-C6-F |
| C=O | 1.24 | C3-C(amide)-N |
HOMO-LUMO Analysis and Charge Transfer Characteristics
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. arxiv.org
A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. chemrxiv.org For this compound, the HOMO is likely to be localized on the electron-rich amino group and the pyridine ring, while the LUMO may be distributed over the pyridine ring and the electron-withdrawing nicotinamide (B372718) moiety. The analysis of these frontier orbitals can provide insights into the intramolecular charge transfer (ICT) characteristics of the molecule, which are important for its optical and electronic properties. arxiv.org
Table 3: Illustrative HOMO-LUMO Energies and Related Properties of this compound (Note: The following data is illustrative and based on typical values for similar molecules, as specific experimental or calculated data for this compound is not readily available in the cited literature.)
| Property | Energy (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.4 |
| Ionization Potential | 6.2 |
| Electron Affinity | 1.8 |
Prediction of Spectroscopic Parameters (e.g., IR, Raman, NMR)
Computational methods can accurately predict various spectroscopic parameters, which can be used to interpret experimental spectra or to predict the spectra of unknown compounds. DFT calculations are commonly used to predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net
For this compound, calculated IR and Raman spectra can help in the assignment of vibrational modes observed in experimental spectra. nih.gov Key vibrational frequencies would include the N-H stretching of the amino and amide groups, the C=O stretching of the amide, and the C-F stretching. Similarly, predicted ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of the molecule and its derivatives. researchgate.net
Table 4: Illustrative Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative and based on typical values for similar molecules, as specific experimental or calculated data for this compound is not readily available in the cited literature.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H stretch (amino) | 3450, 3350 |
| N-H stretch (amide) | 3300 |
| C=O stretch (amide) | 1680 |
| C-F stretch | 1250 |
Molecular Modeling and Simulations
Molecular modeling and simulations are powerful techniques for studying the behavior of molecules and their interactions with other molecules, such as proteins. These methods are widely used in drug discovery and materials science.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and for understanding the mechanism of drug action at a molecular level.
In the context of this compound, molecular docking studies can be performed to investigate its potential binding to various biological targets. For example, based on the structural similarities to other aminonicotinamide derivatives, it could be docked into the active sites of kinases or other enzymes. nih.gov The docking results would provide information on the binding affinity (docking score), the binding pose, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the receptor. researchgate.net
Table 5: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Receptor (Note: The following data is illustrative and based on typical values for similar molecules, as specific experimental or calculated data for this compound is not readily available in the cited literature.)
| Receptor | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase X | -8.5 | Asp145 | Hydrogen Bond with amino group |
| Lys72 | Hydrogen Bond with amide C=O | ||
| Val55 | Hydrophobic interaction with pyridine ring | ||
| Phe144 | π-π stacking with pyridine ring |
Molecular Dynamics Simulations to Explore Conformational Space and Binding Stability
Molecular Dynamics (MD) simulations are powerful computational tools used to understand the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations provide atomic-level insights into its conformational dynamics, which are the various spatial arrangements the molecule can adopt. By simulating the molecule's behavior in a solvated environment, typically using a water model, researchers can map its conformational space. This process involves calculating the potential energy of the system and integrating Newton's laws of motion to track the trajectory of each atom. uark.edu The resulting data can reveal the most stable, low-energy conformations of the molecule, as well as the transitions between different shapes.
When this compound is studied in the context of binding to a biological target, such as a protein kinase, MD simulations are employed to assess the stability of the resulting complex. nih.gov After docking the ligand into the protein's active site, a simulation is run for an extended period, often on the microsecond timescale. uark.edu The stability of the binding is then analyzed by monitoring key metrics like the root-mean-square deviation (RMSD) of the ligand from its initial pose and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) it forms with the protein residues. A stable complex will typically show minimal deviation in the ligand's position and persistent interactions throughout the simulation. researchgate.net These simulations can also reveal how the binding of this compound might induce conformational changes in the target protein. nih.gov
Table 1: Illustrative MD Simulation Metrics for this compound-Protein Complex
| Metric | Description | Typical Value for a Stable Complex |
| Ligand RMSD | Root-mean-square deviation of the ligand's heavy atoms from the initial docked pose. | < 2.5 Å |
| Protein Backbone RMSD | Root-mean-square deviation of the protein's Cα atoms, indicating overall structural stability. | < 3.0 Å |
| Hydrogen Bonds | Number of persistent hydrogen bonds between the ligand and protein over the simulation time. | 2-4 bonds |
| Radius of Gyration (Rg) | A measure of the protein-ligand complex's compactness. A stable value suggests no unfolding. | Stable fluctuations around a mean value |
Free Energy Perturbation and MM/PBSA Calculations for Binding Affinity Prediction
Predicting the binding affinity of a ligand to its target is a central goal in computational drug design. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely used to estimate the free energy of binding (ΔG_bind). nih.gov These approaches are considered end-point methods because they calculate the free energy for the initial (unbound) and final (bound) states of the system based on snapshots from MD simulations. researchgate.net
The MM/PBSA method calculates the binding free energy by summing the changes in molecular mechanical gas-phase energies (ΔE_MM), the polar solvation energy (ΔG_polar), and the nonpolar solvation energy (ΔG_nonpolar). frontiersin.org
ΔG_bind = ΔE_MM + ΔG_polar + ΔG_nonpolar - TΔS
The molecular mechanics term includes internal energies as well as van der Waals and electrostatic interactions. The polar solvation component is calculated using the Poisson-Boltzmann equation, while the nonpolar part is typically estimated from the solvent-accessible surface area (SASA). frontiersin.org A significant challenge in these calculations is the estimation of the conformational entropy change upon binding (TΔS), which is computationally expensive and often omitted, leading to a relative rather than absolute binding energy. nih.gov Despite this approximation, MM/PBSA and MM/GBSA are valuable for ranking different analogs of this compound based on their predicted affinity for a target. researchgate.net
Table 2: Example of MM/PBSA Binding Free Energy Decomposition for a Hypothetical this compound Complex
| Energy Component | Description | Calculated Value (kcal/mol) |
| ΔE_vdW | Van der Waals contribution | -45.5 |
| ΔE_elec | Electrostatic contribution | -28.2 |
| ΔG_polar | Polar solvation energy | +55.8 |
| ΔG_nonpolar | Nonpolar solvation energy (SASA) | -5.1 |
| ΔG_bind (excluding entropy) | Total estimated binding free energy | -23.0 |
Virtual Screening and De Novo Design of Novel Analogs
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net Starting with a known active compound like this compound, researchers can perform similarity-based virtual screening to find commercially available or synthetically accessible molecules with similar structural or chemical features. Alternatively, structure-based virtual screening involves docking thousands to millions of compounds into the 3D structure of the target protein's binding site. nih.gov The compounds are then ranked based on a scoring function that predicts binding affinity, allowing for the selection of a smaller, enriched set of candidates for experimental testing. mdpi.com
De novo design takes a different approach by building novel molecular structures from scratch. mdpi.com These methods use algorithms that piece together small molecular fragments or grow a molecule atom-by-atom within the constraints of the target's active site. The goal is to design novel molecules that have optimal shape and chemical complementarity to the binding site. Recently, machine learning and artificial intelligence models, such as generative recurrent neural networks, have been employed to propose new chemical entities with desired drug-like properties that are structurally related to a parent molecule or designed to fit a specific target. mdpi.commdpi.com
Table 3: Hypothetical Virtual Screening Hits for Analogs of this compound
| Compound ID | Structure Modification | Docking Score (kcal/mol) | Predicted Key Interaction |
| Analog-001 | Replacement of -F with -Cl | -8.5 | Hydrogen bond with Lys39 |
| Analog-002 | Addition of a methyl group to the amino group | -8.2 | Hydrophobic interaction with Val25 |
| Analog-003 | Replacement of -CONH2 with -COOH | -9.1 | Salt bridge with Lys39 |
| Analog-004 | Isomeric rearrangement (5-fluoro-6-aminonicotinamide) | -7.9 | Altered hydrogen bonding pattern |
Solvation Models and Environmental Effects on Molecular Properties
The properties and behavior of a molecule like this compound are significantly influenced by its environment, particularly the solvent. Computational solvation models are used to account for these environmental effects. These models can be broadly categorized into explicit and implicit solvent models. Explicit models treat individual solvent molecules (e.g., water) as distinct entities, offering high accuracy at a significant computational cost.
Implicit or continuum solvation models, such as the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) or the Generalized Born (GB) model, represent the solvent as a continuous medium with a defined dielectric constant. researchgate.net These models are computationally less demanding and are widely used to calculate solvation free energies and to simulate systems where the solvent's bulk properties are most important. researchgate.net They are essential components of MM/PBSA and MM/GBSA calculations for determining the polar contribution to the binding free energy. These models help predict how properties like the dipole moment, charge distribution, and conformational preference of this compound change when it moves from a nonpolar environment (like the inside of a protein) to a polar one (like water). researchgate.net
Table 4: Calculated Environmental Effects on a Property of this compound (Hypothetical)
| Property | In Vacuum | In Water (Implicit Model) | % Change |
| Dipole Moment | 3.5 Debye | 4.8 Debye | +37.1% |
| Solvation Free Energy | N/A | -9.8 kcal/mol | N/A |
| Energy of HOMO | -6.2 eV | -6.5 eV | -4.8% |
Tautomerism and Isomerism Investigations of this compound and its Analogs
Isomers are molecules that have the same molecular formula but different arrangements of atoms. For this compound, this could include constitutional isomers where the fluorine atom is at a different position on the pyridine ring (e.g., 2-Amino-4-fluoronicotinamide or 2-Amino-5-fluoronicotinamide).
Tautomers are structural isomers that readily interconvert through a process called tautomerization. For this compound, a primary consideration is amino-imino tautomerism, which is common in 2-aminopyridine (B139424) derivatives. researchgate.net The amino form is generally the more stable tautomer, but the imino form can be populated under certain conditions or stabilized within a protein's active site. Computational chemistry can be used to calculate the relative energies of these different tautomeric forms in various environments (gas phase, different solvents) to predict their equilibrium populations. Understanding the likely tautomeric state is crucial for accurate molecular docking and simulation, as the different forms have distinct shapes, hydrogen bonding capabilities, and electrostatic properties. researchgate.net
Table 5: Potential Tautomers and Isomers of this compound
| Type | Name | Description |
| Parent Compound | This compound | The primary molecule of interest. |
| Tautomer | 6-Fluoro-2(1H)-iminopyridine-3-carboxamide | The imino tautomer, resulting from a proton shift from the exocyclic nitrogen to the ring nitrogen. |
| Isomer | 2-Amino-4-fluoronicotinamide | A constitutional isomer with the fluorine atom at position 4. |
| Isomer | 2-Amino-5-fluoronicotinamide | A constitutional isomer with the fluorine atom at position 5. |
Intellectual Property and Patent Landscape Analysis
Analysis of Patent Filings Related to 2-Amino-6-fluoronicotinamide and its Chemical Class
The patenting activity for aminonicotinamide and fluorinated nicotinamide (B372718) derivatives has been robust, largely driven by their application as PARP inhibitors. The core structure of these compounds, which mimics the nicotinamide moiety of NAD+, is a recurring motif in numerous patents for cancer therapeutics researchgate.netmdpi.com. The development of PARP inhibitors has seen a surge in patent filings over the last two decades, with a focus on novel scaffolds, improved selectivity, and combination therapies researchgate.netnih.gov.
Fluorination of pyridine (B92270) rings is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates nih.govnih.gov. Patents in this area often cover specific fluorination patterns and synthetic methods to achieve these modifications google.comgoogle.comgoogle.com. For instance, patents exist for the direct fluorination of substituted pyridines, highlighting the industrial importance of these processes google.com.
The following table provides a representative overview of the types of patent filings related to the chemical class of this compound, with a focus on their therapeutic applications.
| Patent Focus Area | General Description of Patented Inventions | Relevance to this compound |
|---|---|---|
| PARP Inhibitors | Novel chemical entities with a nicotinamide-mimicking core for the treatment of cancers, particularly those with BRCA mutations. Patents cover composition of matter, methods of use, and formulations. researchgate.netnih.gov | As an aminonicotinamide derivative, this compound falls into the broad class of potential PARP inhibitors. |
| Fluorinated Pyridine Synthesis | Methods for the synthesis of fluorinated pyridine derivatives, which are key intermediates in the production of pharmaceuticals and agrochemicals. google.comgoogle.comgoogle.com | The 6-fluoro substitution on the nicotinamide ring is a key structural feature. |
| Aminopyrimidine Derivatives | Compounds with an aminopyrimidine or related aminopyridine scaffold for use as protein kinase inhibitors in oncology. pharmaceutical-technology.com | The 2-amino-nicotinamide structure is a core component. |
| Sustained-Release Formulations | Pharmaceutical compositions providing sustained release of aminopyridine drugs for neurological conditions. google.com | While not directly related to the chemical synthesis, this highlights formulation strategies for aminopyridine-based drugs. |
Identification of Key Patent Holders, Assignees, and Geographic Trends
The patent landscape for compounds related to this compound is dominated by a mix of large pharmaceutical corporations and specialized biotechnology companies. Academic and research institutions also play a significant role, often as the originators of foundational intellectual property that is then licensed to commercial entities.
Key Patent Holders and Assignees:
Based on patenting activity in the broader fields of PARP inhibitors and fluorinated pharmaceuticals, key players include:
Large Pharmaceutical Companies: Major pharmaceutical companies have been active in patenting PARP inhibitors and other oncology drugs.
Biotechnology Companies: A number of biotechnology firms are focused on the development of novel cancer therapies, including new generations of PARP inhibitors.
Academic and Research Institutions: Universities and research institutes are crucial sources of innovation, with their discoveries often forming the basis for new patent applications nih.gov.
The table below lists some of the prominent assignees in the related fields of PARP inhibitors and nicotinamide-based compounds.
| Assignee Type | Representative Assignees | Area of Focus |
|---|---|---|
| Pharmaceutical | AbbVie Inc., AstraZeneca, Pfizer Inc. | PARP inhibitors, Oncology |
| Biotechnology | Duke Street Bio Limited, Rejuvenation Therapeutics Corp | Novel PARP1 inhibitors, Nicotinamide mononucleotide derivatives google.comunifiedpatents.com |
| Chemical | Allied-Signal Inc. | Synthesis of fluorinated pyridines google.com |
| Academic/Research | Not explicitly detailed in searches for this specific class, but a general trend in pharmaceutical patenting. nih.gov | Foundational research and novel compound discovery. |
Geographic Trends:
The geographical distribution of patent filings for pharmaceuticals and related chemical compounds is typically concentrated in major markets. Analysis of patenting trends for related technologies reveals that the majority of applications are filed in:
North America: The United States is a primary jurisdiction for patent filings due to its large pharmaceutical market researchgate.netcoherentmarketinsights.com.
Europe: The European Patent Office (EPO) is another key filing location, providing broad protection across multiple European countries service.gov.uk.
Asia: China has emerged as a major hub for patent filings, reflecting its growing role in the global pharmaceutical industry. Japan and South Korea are also significant jurisdictions service.gov.ukwipo.int.
Innovators often pursue patent protection in multiple jurisdictions to safeguard their inventions in key commercial markets drugpatentwatch.com.
Patent Citation Analysis and Technology Trajectories
Patent citation analysis is a valuable tool for understanding the flow of knowledge and identifying foundational patents in a particular field. While a specific citation analysis for this compound is not available, the trajectory of PARP inhibitor patents reveals a clear technological evolution.
Early patents in this field focused on first-generation, non-selective PARP inhibitors. Subsequent innovations, as reflected in patent filings and their citations, have been directed towards:
Increased Selectivity: Development of inhibitors that selectively target PARP1 over other PARP enzymes to reduce off-target effects and associated toxicities google.com.
Improved Potency and Drug-like Properties: Modifications to the core scaffold to enhance efficacy and pharmacokinetic profiles.
Novel Scaffolds: Exploration of new chemical structures that mimic the nicotinamide pharmacophore to overcome resistance and expand the therapeutic window mdpi.com.
Combination Therapies: Patents covering the use of PARP inhibitors in combination with other anticancer agents to enhance their effectiveness.
The citation network for PARP inhibitor patents would likely show a high degree of interconnection, with foundational patents on the initial discovery of PARP's role in DNA repair and the first nicotinamide-mimicking inhibitors being heavily cited by later patents on more refined and selective compounds.
Strategic Implications of the Patent Landscape for Academic Research and Collaborative Ventures
The dense and evolving patent landscape for aminonicotinamides and fluorinated nicotinamides has several strategic implications for academic researchers and potential collaborative ventures.
Freedom to Operate: The extensive patenting in the PARP inhibitor space means that academic researchers and new ventures must carefully navigate the existing intellectual property to avoid infringement. A thorough freedom-to-operate analysis is crucial before commencing significant research and development activities.
Opportunities for Innovation: Despite the crowded landscape, opportunities still exist for innovation. "White spaces" in the patent landscape may include novel scaffolds, inhibitors targeting other members of the PARP family, and applications in non-oncology indications. Strategic patenting of these new inventions can create valuable assets for academic institutions gabionline.netrepec.org.
Collaboration and Licensing: The high cost and complexity of drug development often necessitate collaborations between academia and industry cellandgene.comnih.govnih.gov. Academic researchers with promising new compounds or technologies can partner with pharmaceutical companies to advance their discoveries. Licensing of university-owned patents to established companies is a common pathway for commercialization youtube.com.
Strategic Patenting for Start-ups: For academic spin-offs and small biotech companies, a strong patent portfolio is essential for attracting investment and establishing a competitive position. Strategic patenting can involve not only protecting the primary compound but also its synthesis, formulations, and methods of use researchgate.net.
Future Directions and Advanced Research Frontiers
Exploration of New Synthetic Methodologies for Sustainable and Efficient Production
The future of 2-Amino-6-fluoronicotinamide synthesis lies in the development of sustainable and efficient production methods. Green chemistry principles are increasingly being applied to the synthesis of nicotinamide (B372718) derivatives, focusing on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency. One promising approach involves biocatalysis, which utilizes enzymes for organic synthesis, offering mild reaction conditions and high catalytic efficiency. For instance, the use of enzymes like Novozym® 435 in continuous-flow microreactors has demonstrated a green and concise method for synthesizing nicotinamide derivatives with high yields and significantly shorter reaction times compared to traditional batch processes. bpsbioscience.comascopubs.org This innovative approach presents a viable strategy for the environmentally friendly and rapid synthesis of compounds like this compound.
Further research is expected to focus on:
Flow Chemistry: Continuous-flow microreactors, coupled with enzymatic catalysis, are being explored for the production of nicotinamide derivatives. ascopubs.org This technology allows for precise control over reaction parameters, leading to higher yields and purity.
Biocatalysis: The use of whole-cell bioconversion and specific enzymes offers a sustainable alternative to traditional chemical catalysts. ascopubs.org
Alternative Solvents: The replacement of hazardous solvents like toluene (B28343) with greener alternatives, such as tert-amyl alcohol, is a key area of investigation. bpsbioscience.com
Integration with Advanced Screening Technologies
To expedite the discovery of new therapeutic applications for this compound and its analogs, integration with advanced screening technologies is crucial. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with desired biological activity.
High-Throughput Screening (HTS):
Fluorescence-based assays are a cornerstone of HTS, offering a sensitive and efficient method for screening potential inhibitors and substrates of target enzymes. nih.gov For PARP inhibitors like this compound, various HTS-compatible assay formats are available, including:
| Assay Format | Principle |
| AlphaLISA® | An enzyme-linked immunosorbent assay alternative that measures the enzymatic activity of PARP. bpsbioscience.com |
| Fluorescence Polarization (FP) | This technique detects the trapping of PARP on fluorescently labeled DNA probes, which is enhanced by PARP inhibitors. bpsbioscience.comaacrjournals.org |
| ELISA | Both chemiluminescent and colorimetric ELISA formats are used to quantify PARP activity. bpsbioscience.com |
A systematic high-throughput combination drug screen has been utilized to identify synergistic partners for PARP inhibitors, aiming to enhance their efficacy in various cancer cell lines. ascopubs.org
Phenotypic Screening:
Phenotypic screening focuses on identifying compounds that produce a desired effect in a cellular or organismal model, without prior knowledge of the specific molecular target. This approach can uncover novel mechanisms of action and therapeutic applications. For compounds related to this compound, phenotypic screens could be employed to assess their effects on complex biological processes such as inflammation, neurodegeneration, or cardiovascular function.
Application in Multimodal Probes and Theranostic Development
The unique properties of fluorinated nicotinamides make them promising candidates for the development of multimodal imaging probes and theranostic agents. Theranostics combines diagnostic imaging and targeted therapy, allowing for personalized medicine approaches.
Radiofluorinated nicotinamide derivatives have been synthesized and evaluated as diagnostic probes for conditions like melanoma. researchgate.net These probes can be labeled with positron-emitting isotopes for PET imaging, providing high-resolution images of biological processes. Furthermore, the development of multimodal probes that combine different imaging modalities (e.g., PET and fluorescence) can offer complementary information for more accurate diagnosis and treatment monitoring.
Research in this area is focused on:
Developing novel radioiodinated fluoronicotinamide-benzamide derivatives as potential theranostic agents for melanoma. bioscience.co.uk
Creating multifunctional probes that integrate near-infrared fluorescence and nuclear medical imaging for cancer diagnosis and photothermal therapy.
Leveraging Artificial Intelligence and Machine Learning in Drug Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. mdpi.comnih.gov For compounds like this compound, these technologies can be applied to:
De Novo Drug Design: Generative AI models can design novel PARP inhibitors with optimized physicochemical and pharmacological properties. researchgate.net
Predictive Modeling: Machine learning algorithms can predict the efficacy of PARP inhibitors based on the transcriptional profiles of tumors, potentially expanding their clinical application beyond cancers with known BRCA1/2 mutations. nih.gov
Structure-Based Virtual Screening: Comprehensive machine learning models can enhance the accuracy of virtual screening for identifying potent PARP1 inhibitors. nih.gov
Multi-task Deep Learning: Frameworks like multi-task FP-GNN (Fingerprint and Graph Neural Networks) can accurately predict the inhibitory activity of molecules against multiple PARP isoforms, aiding in the design of selective inhibitors. nih.gov
The integration of multimodal data with machine learning holds significant promise for predicting patient prognosis and response to PARP inhibitor treatment in diseases like ovarian cancer. nih.govnih.gov
Expanding Research into Underexplored Biological Pathways and Disease States
While the primary focus of this compound research has been on its role as a PARP inhibitor in cancer, its structural similarity to nicotinamide suggests potential activity in a broader range of biological pathways and disease states.
Potential areas for future investigation include:
Neurodegenerative Diseases: Altered levels of circulating amino acids have been associated with the risk of neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov The neuroprotective potential of this compound could be explored in this context.
Inflammatory Diseases: Certain amino acid derivatives have shown anti-inflammatory activity by activating pathways like the NRF2 pathway. nih.gov Investigating the immunomodulatory effects of this compound could lead to new treatments for inflammatory conditions.
Cardiovascular Diseases: Specific amino acids have been identified as having either protective or detrimental roles in cardiovascular health and atherogenesis. nih.govfrontiersin.org The impact of this compound on cardiovascular pathways warrants further investigation.
By exploring these underexplored avenues, researchers may uncover novel therapeutic applications for this versatile compound, extending its clinical utility beyond oncology.
Q & A
Q. What experimental designs are recommended for studying the compound’s interactions with biological targets (e.g., kinases or GPCRs)?
- Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Pair these with mutagenesis studies (e.g., replacing key residues in the target’s active site) to map interaction hotspots. Negative controls (e.g., non-fluorinated analogs) validate specificity .
Data Reporting Standards
- Spectral Data : Report NMR shifts (δ in ppm) with referencing standards (e.g., TMS for ) and solvent annotations. Include coupling constants () for fluorine-proton correlations .
- Biological Assays : Adopt IC/EC values with 95% confidence intervals and specify assay conditions (e.g., buffer pH, incubation time) .
- Synthetic Yields : Provide isolated yields (%, w/w) and purity data (HPLC ≥95%) to enable replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
